molecular formula C21H16FN3O3S B11139755 N~1~-(4-fluorophenyl)-2-[3-oxo-1-(2-thienylcarbonyl)-1,2,3,4-tetrahydro-2-quinoxalinyl]acetamide

N~1~-(4-fluorophenyl)-2-[3-oxo-1-(2-thienylcarbonyl)-1,2,3,4-tetrahydro-2-quinoxalinyl]acetamide

Cat. No.: B11139755
M. Wt: 409.4 g/mol
InChI Key: VBPYSTZMCBHNBJ-UHFFFAOYSA-N
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Description

N~1~-(4-fluorophenyl)-2-[3-oxo-1-(2-thienylcarbonyl)-1,2,3,4-tetrahydro-2-quinoxalinyl]acetamide is a complex organic compound that features a quinoxaline core, a fluorophenyl group, and a thienylcarbonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-fluorophenyl)-2-[3-oxo-1-(2-thienylcarbonyl)-1,2,3,4-tetrahydro-2-quinoxalinyl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoxaline Core: This can be achieved by the condensation of an o-phenylenediamine with a diketone.

    Introduction of the Thienylcarbonyl Group: This step might involve the acylation of the quinoxaline core with a thienylcarbonyl chloride in the presence of a base.

    Addition of the Fluorophenyl Group: This could be done via a nucleophilic substitution reaction where a fluorophenyl halide reacts with the intermediate compound.

    Final Acetylation: The final step might involve the acetylation of the intermediate to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N~1~-(4-fluorophenyl)-2-[3-oxo-1-(2-thienylcarbonyl)-1,2,3,4-tetrahydro-2-quinoxalinyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens or nitro groups can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor ligands.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In industry, this compound might be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N1-(4-fluorophenyl)-2-[3-oxo-1-(2-thienylcarbonyl)-1,2,3,4-tetrahydro-2-quinoxalinyl]acetamide would depend on its specific application. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-(4-chlorophenyl)-2-[3-oxo-1-(2-thienylcarbonyl)-1,2,3,4-tetrahydro-2-quinoxalinyl]acetamide
  • N~1~-(4-bromophenyl)-2-[3-oxo-1-(2-thienylcarbonyl)-1,2,3,4-tetrahydro-2-quinoxalinyl]acetamide

Uniqueness

The uniqueness of N1-(4-fluorophenyl)-2-[3-oxo-1-(2-thienylcarbonyl)-1,2,3,4-tetrahydro-2-quinoxalinyl]acetamide lies in the presence of the fluorophenyl group, which can impart distinct electronic properties and influence the compound’s reactivity and biological activity.

Properties

Molecular Formula

C21H16FN3O3S

Molecular Weight

409.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-[3-oxo-1-(thiophene-2-carbonyl)-2,4-dihydroquinoxalin-2-yl]acetamide

InChI

InChI=1S/C21H16FN3O3S/c22-13-7-9-14(10-8-13)23-19(26)12-17-20(27)24-15-4-1-2-5-16(15)25(17)21(28)18-6-3-11-29-18/h1-11,17H,12H2,(H,23,26)(H,24,27)

InChI Key

VBPYSTZMCBHNBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(N2C(=O)C3=CC=CS3)CC(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

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